

In-Depth Technical Guide: 7-bromoquinoxalin-2(1H)-one (CAS: 82031-32-1)

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Compound of Interest

Compound Name: *7-bromoquinoxalin-2(1H)-one*

Cat. No.: B1276035

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For Researchers, Scientists, and Drug Development Professionals

Introduction

7-bromoquinoxalin-2(1H)-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules.^[1] Its quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged scaffold in medicinal chemistry, frequently found in compounds with diverse pharmacological activities.^[2] The presence of a bromine atom at the 7-position provides a reactive handle for further chemical modifications, making it a versatile building block for the development of novel therapeutics, particularly in the areas of oncology and virology.^[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **7-bromoquinoxalin-2(1H)-one**, with a focus on its role in the development of kinase inhibitors and other potential drug candidates.

Chemical and Physical Properties

7-bromoquinoxalin-2(1H)-one presents as a white to off-white solid and is sparingly soluble in water.^[1] Its fundamental structure consists of a quinoxaline ring system with a bromine substituent at the 7-position and a carbonyl group at the 2-position.^[1]

Property	Value	Reference
CAS Number	82031-32-1	[1]
Molecular Formula	C ₈ H ₅ BrN ₂ O	[1]
Molecular Weight	225.045 g/mol	[3]
Appearance	White to off-white solid	[1]
Purity	>95%	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	1	[3]
Topological Polar Surface Area	41.5 Å ²	[3]
Canonical SMILES	C1=CC2=C(C=C1Br)NC(=O)C =N2	[1]
InChI Key	PXVQWJPOMIRXQL- UHFFFAOYSA-N	[4]

Synthesis

The synthesis of **7-bromoquinoxalin-2(1H)-one** is typically achieved through the bromination of a quinoxalin-2(1H)-one precursor.

General Synthesis Protocol

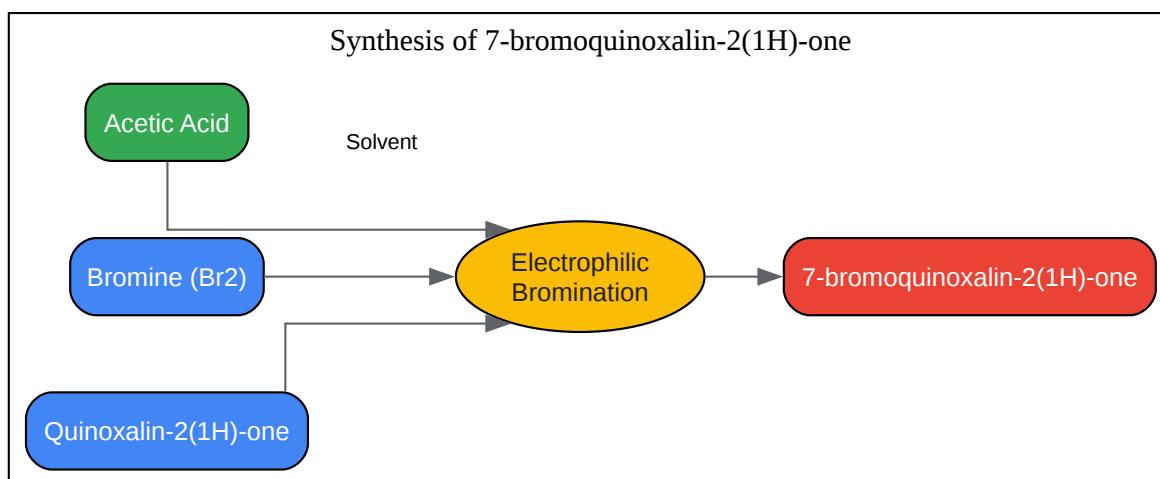
A common method involves the electrophilic substitution of quinoxalin-2(1H)-one with bromine in a suitable solvent like acetic acid.

Experimental Protocol: Synthesis of **7-bromoquinoxalin-2(1H)-one**

- Materials:
 - Quinoxalin-2(1H)-one
 - Bromine

- Acetic Acid
- Ice water
- Procedure:
 - Dissolve quinoxalin-2(1H)-one in acetic acid.
 - Slowly add a solution of bromine in acetic acid to the quinoxalin-2(1H)-one solution.
 - Stir the reaction mixture at room temperature for 12 hours.
 - Upon completion, pour the reaction mixture into ice water to precipitate the product.
 - Collect the precipitate by filtration and dry to yield **7-bromoquinoxalin-2(1H)-one** as an off-white solid.

This straightforward procedure provides a high yield of the desired product.



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Caption: Synthetic pathway for **7-bromoquinoxalin-2(1H)-one**.

Applications in Drug Development

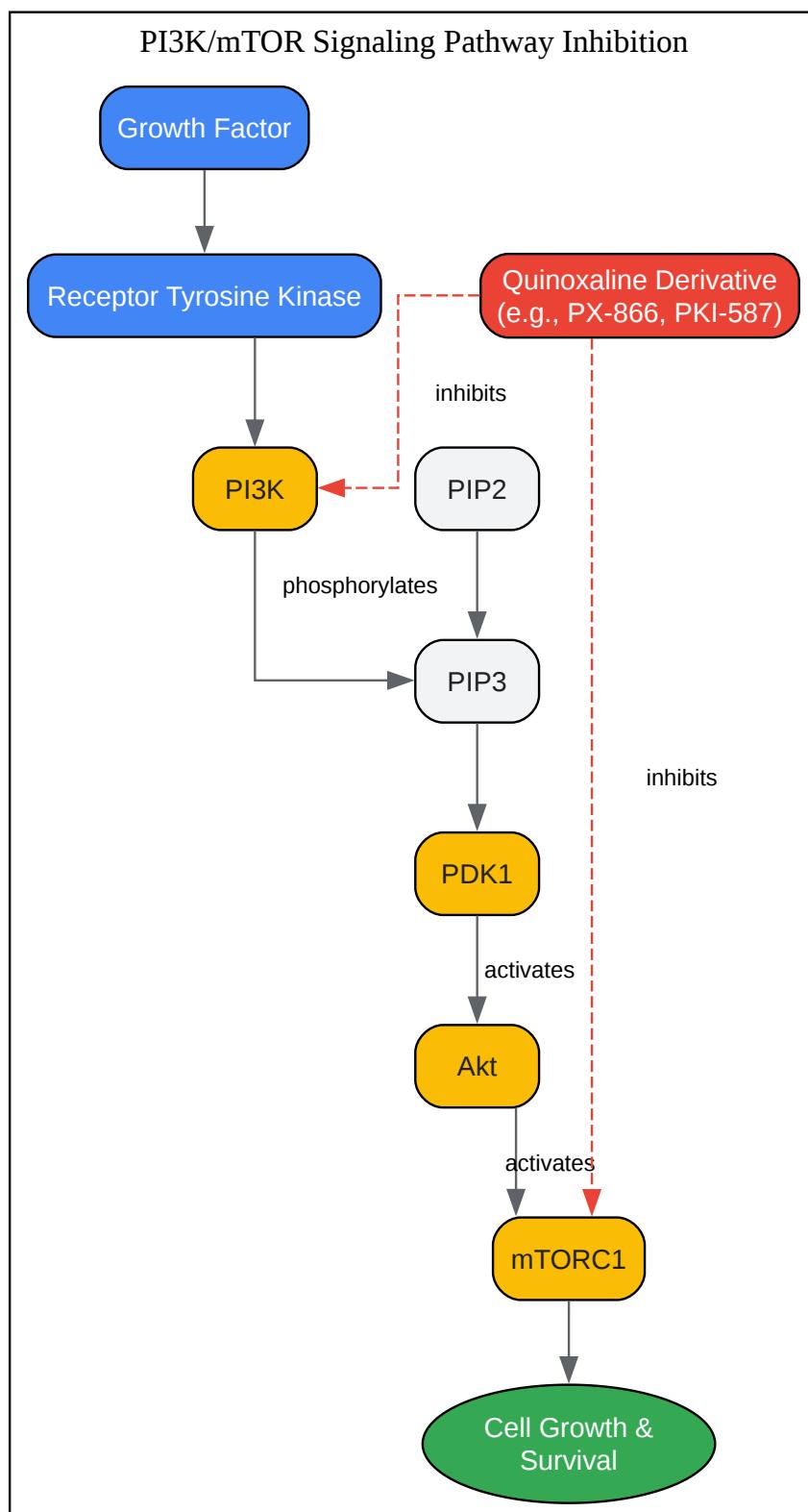
7-bromoquinoxalin-2(1H)-one is a valuable starting material for the synthesis of various pharmaceutical compounds, particularly those targeting signaling pathways implicated in cancer and viral diseases.^[1] The quinoxaline scaffold is known to be a key component in molecules that act as DNA intercalators and kinase inhibitors.^[1]

Kinase Inhibitors

Quinoxaline derivatives have shown significant promise as inhibitors of various kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

4.1.1. PI3K/mTOR Pathway Inhibition

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival.^[1] Its aberrant activation is a common event in many human cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, offering a potent strategy to block this oncogenic pathway.^[1]



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Caption: Inhibition of the PI3K/mTOR pathway by quinoxaline derivatives.

4.1.2. PDK1 Inhibition

Phosphoinositide-dependent kinase 1 (PDK1) is a master kinase that activates several downstream kinases, including Akt, and is a key component of the PI3K signaling pathway.[\[5\]](#) The development of PDK1 inhibitors is a promising strategy for cancer therapy. Substituted 3-anilino-quinolin-2(1H)-ones, which can be synthesized from bromo-substituted quinolinones, have been investigated as PDK1 inhibitors.[\[5\]](#)

4.1.3. FGFR1 Inhibition

Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when dysregulated, can drive the growth of various cancers.[\[6\]](#) 3-vinyl-quinoxalin-2(1H)-one derivatives have been synthesized and evaluated as novel FGFR1 inhibitors, demonstrating potent antitumor activity.[\[6\]](#)

Antiviral and Anticancer Activity

Derivatives of **7-bromoquinoxalin-2(1H)-one** have been explored for their potential as both antiviral and anticancer agents. The core structure is a versatile scaffold for generating libraries of compounds for high-throughput screening.

DNA Intercalators

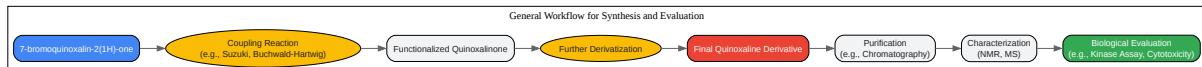
The planar structure of the quinoxaline ring system allows it to intercalate between the base pairs of DNA, a mechanism of action for several established anticancer drugs.[\[1\]](#) This interaction can disrupt DNA replication and transcription, leading to cell death.

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds derived from **7-bromoquinoxalin-2(1H)-one**.

Synthesis of a Quinoxaline-based Kinase Inhibitor (General Workflow)

The synthesis of more complex quinoxaline derivatives often involves multi-step reactions starting from **7-bromoquinoxalin-2(1H)-one**. A general workflow is depicted below.



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Caption: General workflow for the synthesis and evaluation of quinoxaline derivatives.

Cytotoxicity Assay Protocol

To assess the anticancer potential of synthesized quinoxaline derivatives, a cytotoxicity assay is a fundamental experiment.

Experimental Protocol: MTT Cytotoxicity Assay

- Materials:
 - Synthesized quinoxaline compounds
 - Cancer cell line (e.g., HCT-116, MCF-7)
 - Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
 - 96-well plates
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
 - DMSO (Dimethyl sulfoxide)
 - Microplate reader
- Procedure:
 - Seed cancer cells in 96-well plates and incubate for 24 hours.

- Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
- Incubate for 48-72 hours.
- Add MTT solution to each well and incubate for 4 hours.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[\[7\]](#)

Kinase Inhibition Assay Protocol

To determine the specific inhibitory activity of the compounds against a target kinase, an in vitro kinase assay is performed.

Experimental Protocol: In Vitro Kinase Assay

- Materials:

- Synthesized quinoxaline compounds
- Recombinant active kinase (e.g., PDK1, FGFR1)
- Kinase substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
- Microplate reader

- Procedure:

- Prepare serial dilutions of the synthesized compounds.
- In a multi-well plate, add the kinase, its substrate, and the compound at various concentrations.
- Initiate the kinase reaction by adding ATP.
- Incubate the reaction for a specific time at an optimal temperature.
- Stop the reaction and add the detection reagent to measure kinase activity (e.g., by quantifying the amount of ADP produced or the amount of phosphorylated substrate).
- Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC_{50} value.

Conclusion

7-bromoquinoxalin-2(1H)-one is a highly valuable and versatile building block in the field of drug discovery and development. Its chemical properties allow for the straightforward synthesis of a diverse range of quinoxaline derivatives. These derivatives have demonstrated significant potential as inhibitors of key signaling pathways, particularly those involved in cancer progression, such as the PI3K/mTOR and FGFR pathways. The quinoxaline scaffold's ability to be tailored for specific biological targets, combined with its potential as a DNA intercalator, ensures that **7-bromoquinoxalin-2(1H)-one** will continue to be a compound of great interest to researchers and scientists in the pharmaceutical industry. Further exploration of its derivatives is likely to yield novel and effective therapeutic agents for a variety of diseases.

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